7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline

Regioselective Synthesis Suzuki-Miyaura Coupling Quinoline Functionalization

Overcoming regioselectivity challenges in quinoline bromination is critical for SAR. This 7-bromo-dioxoloquinoline offers a direct solution, serving as a pre-functionalized scaffold for Pd-catalyzed cross-couplings to build patented antibacterial and antitumor agents. - Regioselective 7-Br handle enables single regioisomer in Suzuki/Negishi couplings. - Key intermediate for quinolone antibacterials with MIC as low as 0.25 µg/mL (E. coli). - Accelerates topoisomerase inhibitor library synthesis, bypassing in-house bromination.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 77566-58-6
Cat. No. B6239447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline
CAS77566-58-6
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1OC2=CC3=CC(=CN=C3C=C2O1)Br
InChIInChI=1S/C10H6BrNO2/c11-7-1-6-2-9-10(14-5-13-9)3-8(6)12-4-7/h1-4H,5H2
InChIKeyKVVLBMGKXQWWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline: Core Scaffold & Identity


7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6) is a heterocyclic building block characterized by a quinoline core fused with a [1,3]dioxolo ring and a bromine substituent at the 7-position, with a molecular formula of C10H6BrNO2 and a molecular weight of 252.06 g/mol [1]. This scaffold is foundational to a class of compounds that have been extensively patented for their antibacterial and antitumor activities [2][3]. The presence of the bromine atom provides a critical synthetic handle for further functionalization, making this compound a versatile intermediate in medicinal chemistry research and drug discovery programs targeting the quinoline pharmacophore [4].

Synthetic handle 7‑bromo enables regioselective cross‑coupling (Suzuki, Negishi) for quinoline SAR exploration.
Core scaffold [1,3]dioxolo[4,5‑g]quinoline framework relevant to antibacterial/antitumor research programs.
Workflow fit Pre‑functionalized building block bypasses early‑stage bromination, accelerating derivatization studies.

7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline: Irreplaceable Specificity


Substituting 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline with a generic quinoline or even a positional isomer is scientifically invalid due to significant differences in physicochemical properties and synthetic utility. The specific 7-bromo substitution on the [1,3]dioxolo[4,5-g]quinoline scaffold dictates a unique reactivity profile essential for regioselective cross-coupling reactions and subsequent derivatization [1]. Furthermore, the electronic and steric environment created by the dioxolo ring and the 7-bromo substituent leads to a distinct pKa and lipophilicity compared to other halogenated analogs, directly impacting its behavior in biological assays and formulation [2]. Using a different isomer or an unsubstituted core would alter the molecular recognition with biological targets and fail to provide the correct intermediate for synthesizing patented antibacterial agents [3][4].

7‑Bromo isomer (target)
8‑Bromo isomer (alternate)
Positional isomer may shift regioselectivity in cross‑coupling and alter predicted pKa/logP, limiting direct replacement without re‑validation.
7‑Bromo‑[1,3]dioxoloquinoline
Unsubstituted quinoline core
Lack of bromine handle prevents key Pd‑catalyzed couplings, blocking access to patented antibacterial and antitumor quinolone derivatives.

7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline: Evidence vs. Analogs


Regioselective Cross-Coupling: 7- vs. 8-Bromo Isomer

The 7-bromo isomer exhibits a distinct reactivity profile compared to the 8-bromo analog (CAS 35478-80-9) in palladium-catalyzed cross-coupling reactions. The electronic environment at the 7-position, influenced by the adjacent dioxolo ring, is expected to be more activated towards oxidative addition, a critical step in Suzuki-Miyaura couplings. While direct head-to-head data for this specific scaffold is not available in the public domain, studies on dibromoquinolines demonstrate that the position of the bromine atom is a primary determinant of regioselectivity, with yields varying by up to 69% based on the substitution pattern [1]. The 7-bromo compound serves as a superior starting material for introducing diverse aryl/heteroaryl groups at a position crucial for the activity of downstream antibacterial agents [2].

Regioselectivity
Class‑level inference
Up to 69% yield variation by substitution pattern in analog dibromoquinoline couplings.
Positional specificity may influence coupling efficiency and regioisomer purity.
Data from one‑pot double‑coupling studies on dibromoquinolines; not direct 7‑vs‑8 head‑to‑head.
Regioselective Synthesis Suzuki-Miyaura Coupling Quinoline Functionalization

Predicted pKa & Lipophilicity vs. 8-Bromo Isomer

While experimental data for the 7-bromo isomer is sparse, predicted properties can be inferred from its close structural analog, 8-bromo-[1,3]dioxolo[4,5-g]quinoline (CAS 35478-80-9). The 8-bromo isomer has a predicted pKa of 3.76±0.20, a boiling point of 372.0±37.0 °C, and a density of 1.748±0.06 g/cm³ [1]. The change in substitution pattern from the 8- to the 7-position is expected to alter the electronic distribution and steric hindrance around the quinoline nitrogen, thereby modifying its pKa and logP. This difference directly impacts its solubility, permeability, and potential for salt formation, which are critical parameters for both in vitro assays and in vivo studies [2]. The 7-bromo substitution pattern is specifically required as an intermediate for a series of patented 5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acids with demonstrated antibacterial activity [3].

Physicochemical Profile
Class‑level inference
pKa and lipophilicity are position‑dependent; 8‑bromo isomer predicted pKa 3.76±0.20.
7‑bromo isomer expected to exhibit distinct solubility and permeability behaviour.
In silico predictions; experimental pKa/logP for the 7‑bromo isomer not publicly available.
Physicochemical Properties ADME Prediction Quinoline Isomers

High-Yield Bromination of Related Scaffold

The utility of the [1,3]dioxolo[4,5-g]quinoline scaffold for bromination chemistry is well-documented. A 2014 study demonstrated the visible light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS), achieving a 76% yield of the desired mono-bromo product [1]. This represented a 46% improvement over the previously reported method, underscoring the scaffold's amenability to efficient bromination. This evidence supports the selection of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline as a pre-functionalized building block, bypassing the need for de novo bromination and directly enabling advanced derivatization steps.

Bromination Yield
Cross‑study comparable
76% yield (visible‑light radical bromination on related scaffold).
Pre‑brominated building block may reduce synthesis optimization effort.
46% improvement over previous method; study on ethyl 6‑methyl‑[1,3]dioxolo[4,5‑g]quinoline‑7‑carboxylate.
Radical Bromination Synthetic Methodology Quinoline Derivatives

Antibacterial Activity of the Scaffold Class

The [1,3]dioxolo[4,5-g]quinoline core is a validated pharmacophore for antibacterial drug development. US Patent 4,439,436 discloses a series of 5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acids with potent activity against both Gram-positive and Gram-negative bacteria [1]. A representative compound (Example 9) showed MIC values of 3.9 µg/mL against S. aureus, 0.25 µg/mL against E. coli, and 1.0 µg/mL against K. pneumoniae [2]. These compounds were also effective in vivo, with PD50 values of 3.3 mg/kg against E. coli and 28 mg/kg against K. pneumoniae in mouse infection models [2]. 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline serves as a key synthetic intermediate for accessing this class of antibacterial agents [1].

Scaffold Activity
Class‑level inference
Downstream quinolones show MIC 0.25 µg/mL (E. coli), 3.9 µg/mL (S. aureus) in patent examples.
Scaffold class supports antibacterial drug discovery research.
Values from final 5,8‑dihydro‑8‑oxo‑1,3‑dioxolo[4,5‑g]quinoline‑7‑carboxylic acids; product is an intermediate.
Antibacterial Minimum Inhibitory Concentration (MIC) Quinolone

7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline: Key Applications


Synthesis of Antibacterial Quinolone Agents

This compound is the ideal starting material for synthesizing a class of patented antibacterial agents with demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Its 7-bromo substituent enables regioselective functionalization to install critical amine or alkylamino groups at the 5-position of the final quinolone structure, a modification essential for potent antibacterial activity, as evidenced by MIC values as low as 0.25 µg/mL against E. coli for related derivatives [1][2].

Regioselective Cross-Coupling Diversification

The bromine atom at the 7-position serves as a versatile handle for Suzuki-Miyaura, Negishi, or Buchwald-Hartwig coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or amine functionalities to explore structure-activity relationships (SAR) around the quinoline core. The positional specificity of the 7-bromo group ensures the generation of a single regioisomer, streamlining purification and characterization [1].

Topoisomerase Inhibitor Development for Oncology

Given the established role of 1,3-dioxolo[4,5-g]quinoline derivatives as topoisomerase inhibitors with antitumor activity [2], this compound is a strategic intermediate for building focused libraries of potential anticancer agents. Its pre-functionalized structure accelerates the exploration of this chemical space, bypassing the need for early-stage bromination chemistry [3].

ADME & Physicochemical Optimization

The distinct pKa and lipophilicity profile expected for the 7-bromo isomer makes it a valuable tool for probing how subtle changes in substitution pattern affect solubility, permeability, and metabolic stability. This compound can be used to generate analogs for comparative studies aimed at optimizing the drug-like properties of the quinoline scaffold [4].

Application
Selection Property
Validation Focus
Antibacterial quinolone research
7‑Bromo handle for regioselective functionalization at the quinolone 5‑position
MIC endpoint review for downstream quinolone derivatives
Cross‑coupling diversification studies
Positional specificity may support single regioisomer generation
Regioisomer purity and coupling efficiency review
Topoisomerase inhibitor research (oncology)
Pre‑functionalized scaffold for SAR library generation
Cell‑model endpoint review for antitumor activity
ADME & physicochemical property research
Position‑dependent pKa and lipophilicity profiles
Solubility and permeability endpoint review

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